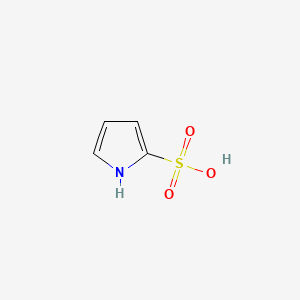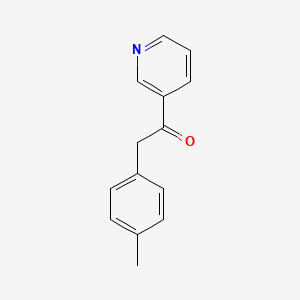
2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone
Overview
Description
2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone, more commonly known as 4-MEPE, is a versatile synthetic compound that has a wide range of applications in the scientific and medical fields. It is a colorless liquid with a sweet smell and a slightly bitter taste. It is soluble in water and ethanol, and has a boiling point of about 204°C. 4-MEPE has been used in the synthesis of various compounds, and has been studied for its potential therapeutic effects on a variety of diseases.
Scientific Research Applications
Corrosion Inhibition
A study evaluated four synthesized Schiff bases, including similar compounds, for their corrosion inhibition efficiency on carbon steel in hydrochloric acid. Results showed significant corrosion inhibition, indicating potential applications in protecting metals from corrosion in acidic environments (Hegazy et al., 2012).
Forensic and Clinical Applications
In forensic toxicology, a novel cathinone derivative was identified and characterized, demonstrating the application of chemical synthesis and analysis in identifying novel substances for forensic and clinical laboratory use. This study underscores the importance of chemical analysis in legal and health-related contexts (Bijlsma et al., 2015).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of novel 3,4-disubstituted pyrazole derivatives from substituted aryl ethanone highlighted the potential of these compounds as antimicrobial agents. This suggests the role of such chemical compounds in developing new antimicrobial drugs (Akula et al., 2019).
Antiviral Activity
A study on the synthesis, reactions, and antiviral activity of certain derivatives, including 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, revealed their potential as antiviral agents. This highlights the contribution of chemical synthesis to the field of antiviral drug development (Attaby et al., 2006).
Drug Development and Molecular Interaction
Another research focused on the synthesis of novel Schiff base ligands derived from 2,6-diaminopyridine and their complexes, investigating their DNA binding properties. This work is significant for drug development, offering insights into molecular interactions that can inform the design of therapeutic agents (Kurt et al., 2020).
properties
IUPAC Name |
2-(4-methylphenyl)-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-4-6-12(7-5-11)9-14(16)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTPZZZQGBUDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384961 | |
| Record name | 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1-(3-pyridinyl)-1-ethanone | |
CAS RN |
40061-21-0 | |
| Record name | 2-(4-methylphenyl)-1-(3-pyridinyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)
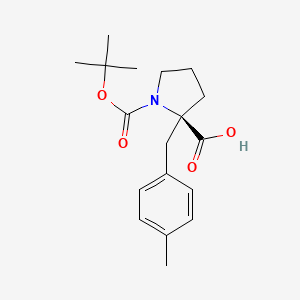
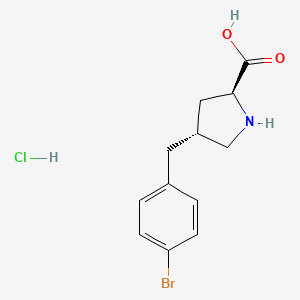
![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)
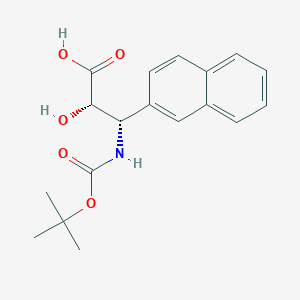
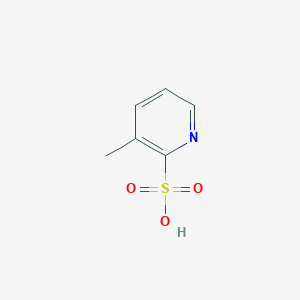
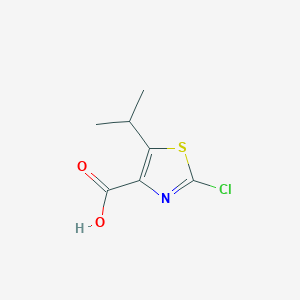
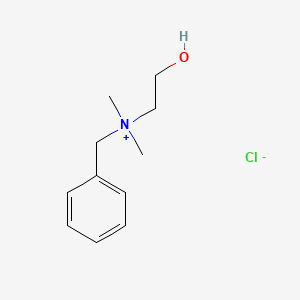

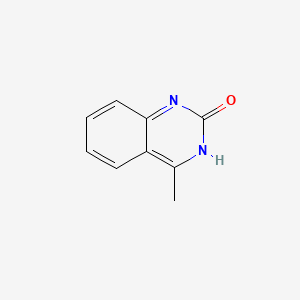
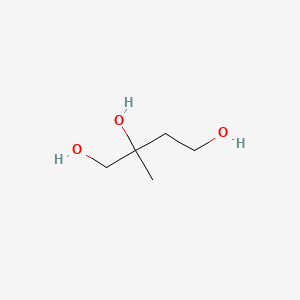
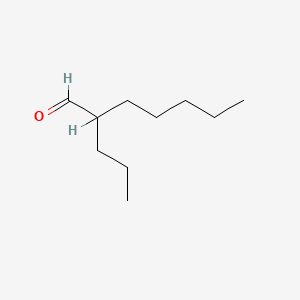
![3-[[4-[(2,4-Dinitrophenyl)azo]phenyl](2-hydroxyethyl)amino]propiononitrile](/img/structure/B1597999.png)
